Product packaging for HU 243(Cat. No.:CAS No. 140835-14-9)

HU 243

Cat. No.: B1234344
CAS No.: 140835-14-9
M. Wt: 388.6 g/mol
InChI Key: MVEVPDCVOXJVBD-MISYRCLQSA-N
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Description

Historical Evolution of Cannabinoid Ligand Discovery

The path to understanding cannabinoid ligands was a gradual process, marked by key discoveries over several decades. It began with the isolation of compounds from the cannabis plant and progressed to the identification of the molecular targets through which they exert their effects, and finally to the discovery of the body's own cannabinoid-like molecules.

Early Cannabinoid Chemistry and Pharmacological Inquiry

While cannabis has been used for millennia, the scientific study of its chemical constituents began in earnest in the late 19th and early 20th centuries. ilae.orgnih.govmdpi.com Early chemists faced challenges in isolating the active compounds due to their oily, non-alkaloid nature, which contrasted with the easier-to-purify alkaloids from plants like opium and coca. mdpi.comlumirlab.com

One of the first cannabinoids to be isolated was Cannabinol (CBN) at the end of the 19th century, with its structure being fully elucidated by the 1940s. nih.govmdpi.compbg.global In the 1940s, researchers also successfully isolated Cannabidiol (B1668261) (CBD) and Tetrahydrocannabinol (THC). ilae.orgnih.gov However, a pivotal breakthrough occurred in 1964 when Raphael Mechoulam and his colleagues determined the precise chemical structure of Δ⁹-tetrahydrocannabinol (THC), identifying it as the primary psychoactive component of cannabis. projectcbd.orgsmithsonianmag.com This structural elucidation was a critical step that paved the way for systematic pharmacological research and the synthesis of related compounds. lumirlab.comsmithsonianmag.com

Key Early Discovery Year(s) Significance
Isolation of Cannabinol (CBN)1899First phytocannabinoid isolated. pbg.global
Structural Elucidation of CBN1932-1940Determined the chemical structure of a cannabinoid for the first time. pbg.global
Isolation of Cannabidiol (CBD) & THC1940-1942Isolated other major components of the cannabis plant. nih.gov
Structural Elucidation of CBD & THC1963-1964Determined the exact structures, identifying THC as the main psychoactive compound. ilae.orgsmithsonianmag.com

Identification and Characterization of Cannabinoid Receptors (CB1 and CB2)

For many years, it was believed that the effects of cannabinoids were due to non-specific interactions with cell membranes because of their high lipophilicity. lumirlab.com However, the stereoselectivity of cannabinoid effects strongly suggested the existence of specific receptor proteins. nih.gov Conclusive evidence emerged in the mid-1980s from the laboratory of Allyn Howlett, which demonstrated that cannabinoids inhibit the enzyme adenylyl cyclase through G-protein coupling, a hallmark of G-protein-coupled receptors (GPCRs). ilae.orgnih.gov

This foundational work led to the landmark discovery and cloning of the first cannabinoid receptor, CB1 , in 1990. ilae.orgnih.govnih.gov CB1 receptors were found to be highly abundant in the central nervous system, particularly in areas related to cognition, memory, and motor control, explaining the primary psychoactive effects of THC. ilae.orgresearchgate.netwikipedia.org A few years later, in 1993, a second cannabinoid receptor, CB2 , was cloned. ilae.orgnih.gov The CB2 receptor is expressed predominantly in the immune system and hematopoietic cells, implicating the endocannabinoid system in immune modulation and inflammatory processes. ilae.orgwikipedia.orgbohrium.com

Elucidation of Endogenous Cannabinoid System Components

The identification of specific cannabinoid receptors naturally led to the hypothesis that the body must produce its own endogenous ligands to activate them. smithsonianmag.com This hypothesis was confirmed in 1992 when Raphael Mechoulam's group isolated the first endogenous cannabinoid from the porcine brain. nih.gov They named it Anandamide (B1667382) (from the Sanskrit word "ananda," meaning "bliss"). ilae.orgprojectcbd.orgnih.gov Anandamide was identified as a partial agonist at CB1 receptors. nih.gov

Shortly thereafter, in 1995, a second major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG) , was discovered. projectcbd.orgnih.gov 2-AG is found at much higher concentrations in the brain than anandamide and acts as a full agonist at both CB1 and CB2 receptors. nih.govwikipedia.org The discovery of these endocannabinoids, along with the enzymes that synthesize and degrade them (such as FAAH for anandamide and MAGL for 2-AG), completed the initial characterization of the core components of the endocannabinoid system. nih.govwikipedia.org

Classification of Cannabinoid Ligands

Cannabinoid ligands—molecules that bind to cannabinoid receptors—are broadly categorized based on their origin. The three major groups are phytocannabinoids (from plants), endocannabinoids (produced within the body), and synthetic cannabinoids (created in a laboratory). nih.govwikipedia.orgpatsnap.com

Overview of Phytocannabinoids and Endocannabinoids

Phytocannabinoids are the naturally occurring cannabinoids found in the Cannabis sativa plant. cannaspecialists.orgnih.gov Over 100 such compounds have been identified, with THC and CBD being the most well-known and studied. ilae.orgnih.gov These compounds are responsible for the pharmacological effects associated with cannabis use. cannaspecialists.org

Endocannabinoids , by contrast, are produced on-demand by the body to act as signaling molecules within the endocannabinoid system. cannaspecialists.orgtodaysveterinarypractice.com Anandamide and 2-AG are the primary examples. cannaspecialists.org They play a crucial role in maintaining homeostasis by acting as retrograde messengers that modulate neurotransmitter release. nih.govilae.org While their origins differ, both phytocannabinoids and endocannabinoids exert their effects by interacting with the same cannabinoid receptors. cannaspecialists.orgpharmabinoid.eu

Feature Phytocannabinoids Endocannabinoids
Origin Derived from the Cannabis sativa plant. cannaspecialists.orgpharmabinoid.euProduced naturally within the bodies of mammals. cannaspecialists.orgpharmabinoid.eu
Primary Examples Δ⁹-tetrahydrocannabinol (THC), Cannabidiol (CBD). cannaspecialists.orgAnandamide (AEA), 2-arachidonoylglycerol (2-AG). cannaspecialists.org
Function Exogenous ligands that activate the ECS.Endogenous signaling molecules for maintaining homeostasis. pharmabinoid.eu

Development and Role of Synthetic Cannabinoid Agonists in Research

The discovery of the endocannabinoid system created a need for highly specific and potent chemical tools to study its function. This led to the development of synthetic cannabinoid agonists . These lab-created compounds were designed to mimic the effects of natural cannabinoids but often with much higher potency and receptor affinity. nih.govmdpi.comnih.gov Molecules like CP-55,940 and WIN 55,212-2 were instrumental in the initial characterization of CB1 and CB2 receptors. ilae.orgnih.gov

Within this class of research tools is the compound HU-243 , also known as AM-4056. HU-243 is a potent synthetic agonist that binds to both CB1 and CB2 receptors. wikipedia.orgmedkoo.com It is a single enantiomer of the hydrogenated derivative of another widely used synthetic cannabinoid, HU-210. wikipedia.orgmedkoo.com Research has shown HU-243 to have an exceptionally high binding affinity for the CB1 receptor, measured at 0.041 nM. wikipedia.org This high affinity and potency make it a valuable tool for researchers to probe the function of the endocannabinoid system in preclinical studies, allowing for robust activation of cannabinoid receptors to investigate their downstream physiological effects. lookchem.com

Property Value
Chemical Name (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol wikipedia.org
CAS Number 140835-18-3 wikipedia.org
Molecular Formula C₂₅H₄₀O₃ wikipedia.org
Molar Mass 388.592 g·mol⁻¹ wikipedia.org
Receptor Target CB1 and CB2 Agonist wikipedia.orgmedkoo.com
Binding Affinity (Ki) 0.041 nM at CB1 receptor wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O3 B1234344 HU 243 CAS No. 140835-14-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140835-14-9

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1

InChI Key

MVEVPDCVOXJVBD-MISYRCLQSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)CO)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O

Other CAS No.

140835-14-9

Synonyms

(3H)HU 243
3-dimethylheptyl-11-hydroxyhexahydrocannabinol
HU 243
HU-243
HU243

Origin of Product

United States

Structural and Molecular Positioning of Hu 243 Within Cannabinoid Ligands

Structural Classification of HU 243

This compound, also known as AM-4056, is a synthetically produced cannabinoid, meaning it is not derived from the cannabis plant. wikipedia.orgyoutube.com Its chemical structure identifies it as a classical cannabinoid, belonging to a class of compounds that are structurally related to tetrahydrocannabinol (THC). Specifically, it is a single enantiomer of the hydrogenated derivative of HU-210, a well-known and potent synthetic cannabinoid agonist. wikipedia.orgyoutube.commedkoo.comtelematique.co.uk Furthermore, HU-243 is described as a methylene (B1212753) homologue of canbisol. wikipedia.orgyoutube.comtelematique.co.uk As a synthetic compound, it was developed for research purposes to investigate the endocannabinoid system. guidetopharmacology.org It is a potent agonist at both the CB1 and CB2 cannabinoid receptors. wikipedia.orgmedkoo.comtelematique.co.uk

HU-243 and HU-210 are closely related synthetic cannabinoids, both first synthesized at the Hebrew University, from which their "HU" prefix originates. wikipedia.org The primary structural difference is that HU-243 is a hydrogenated derivative of HU-210. wikipedia.orgyoutube.com This modification, while seemingly minor, results in a notable difference in their binding affinity for the CB1 receptor.

Research findings indicate that HU-243 is marginally more potent than HU-210 as a CB1 receptor agonist. wikipedia.orgtelematique.co.uk One assay reported a binding affinity (Ki) of 0.041 nM for HU-243 at the CB1 receptor, compared to 0.061 nM for HU-210 in the same assay. wikipedia.orgyoutube.comtelematique.co.uk This higher affinity suggests a stronger interaction between HU-243 and the receptor. Both compounds are considered significantly more potent than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. wikipedia.org

The following table provides a comparative overview of the key molecular and binding characteristics of HU-243 and HU-210.

FeatureThis compoundHU-210
IUPAC Name (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol wikipedia.org(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol wikipedia.org
Chemical Formula C25H40O3 wikipedia.orgC25H38O3
Molar Mass 388.592 g·mol−1 wikipedia.orgtelematique.co.uk386.57 g·mol−1
CB1 Receptor Binding Affinity (Ki) 0.041 nM wikipedia.orgyoutube.comtelematique.co.uk0.061 nM wikipedia.orgwikipedia.org
Structural Relationship Hydrogenated derivative of HU-210 wikipedia.orgmedkoo.comtelematique.co.ukParent compound to HU-243

Molecular and Receptor Pharmacology of Hu 243

Cannabinoid Receptor Binding Profiles of HU-243

The interaction of HU-243 with cannabinoid receptors, primarily the CB1 and CB2 subtypes, is characterized by high affinity and potency. These interactions are quantified through various in vitro binding assays, which reveal the specific binding characteristics of the compound.

Affinity and Potency at CB1 Cannabinoid Receptors

HU-243 exhibits exceptionally high binding affinity for the CB1 receptor. Radioligand binding assays have determined its inhibition constant (Ki) to be in the low picomolar to sub-nanomolar range. One study reported a binding affinity of 0.041 nM for the CB1 receptor. wikipedia.org Another source indicates a Ki value of 45 ± 7 pM (or 0.045 nM), further cementing its status as a highly potent CB1 receptor ligand. nih.gov This high affinity signifies a strong and stable interaction between HU-243 and the CB1 receptor, which is predominantly expressed in the central nervous system.

Affinity and Potency at CB2 Cannabinoid Receptors

While a precise Ki value for HU-243 at the CB2 receptor is not consistently reported across scientific literature, it is widely recognized as a potent agonist for this receptor as well. wikipedia.orgmedkoo.com The CB2 receptor is primarily found in the peripheral nervous system and immune cells. The potent activity of HU-243 at CB2 receptors is evidenced by its frequent use as a radiolabeled ligand, [3H]HU-243, in competitive binding assays to determine the binding affinities of other compounds for the CB2 receptor. consensus.appresearchgate.net This application implies that HU-243 binds to the CB2 receptor with high affinity and specificity, allowing it to be displaced by other potential ligands in a quantifiable manner.

Selectivity Ratio Analysis (CB1 vs. CB2) for HU-243

Due to the absence of a consistently reported specific Ki value for the CB2 receptor, a precise quantitative selectivity ratio for HU-243 cannot be calculated. However, based on the available data describing it as a potent, non-selective agonist for both receptors, it is understood that HU-243 does not exhibit a significant preference for either the CB1 or CB2 receptor. wikipedia.orgmedkoo.com Its high potency at both receptor subtypes categorizes it as a non-selective cannabinoid agonist.

Competitive Ligand Binding Dynamics Involving HU-243

The high affinity of HU-243 for both CB1 and CB2 receptors has led to the development and widespread use of its tritiated form, [3H]HU-243, as a radioligand in competitive binding assays. consensus.appresearchgate.net These assays are fundamental in pharmacological studies to determine the binding affinities (Ki values) of novel or uncharacterized compounds. In this experimental setup, a known concentration of [3H]HU-243 is incubated with preparations of cells or tissues expressing cannabinoid receptors. The displacement of [3H]HU-243 by a competing, non-labeled ligand is then measured.

For instance, in one study, the specific binding of [3H]HU-243 to the CB1 receptor from rat brain synaptosomal membranes was inhibited by the endogenous cannabinoid noladin ether in a manner typical of competitive ligands. researchgate.net This allowed for the determination of the inhibition constant (Ki) of noladin ether, which was found to be 21.2 ± 0.5 nM. researchgate.net Similarly, [3H]HU-243 has been instrumental in characterizing the binding of novel selective CB2 receptor agonists, such as HU-308. consensus.appresearchgate.net In these experiments, HU-308 was shown to competitively inhibit the binding of [3H]HU-243 to CB2 receptors, with a resulting Ki value of 22.7 ± 3.9 nM for HU-308. consensus.app

These examples underscore the utility of HU-243 as a research tool to probe the cannabinoid system and to characterize the receptor binding profiles of other cannabinoid ligands.

Pharmacodynamic Mechanisms of Action of HU-243

The pharmacological effects of HU-243 are initiated by its binding to and activation of cannabinoid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.

Agonist Activity and Receptor Activation Pathways

HU-243 functions as a potent agonist at both CB1 and CB2 receptors. wikipedia.orgmedkoo.com Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Cannabinoid receptors are typically coupled to inhibitory G-proteins (Gαi/o). researchgate.net The activation of these G-proteins by an agonist like HU-243 generally leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). researchgate.net This results in a decrease in intracellular cAMP levels, which in turn modulates the activity of various downstream proteins, such as protein kinase A (PKA), and ultimately leads to the physiological effects associated with cannabinoid receptor activation. The activation of CB1 and CB2 receptors can also lead to the modulation of various ion channels, including the inhibition of N- and Q-type voltage-operated calcium channels and the stimulation of inwardly rectifying and A-type potassium channels. researchgate.net

Modulation of G-Protein Coupled Receptor Signaling (e.g., Adenylyl Cyclase Inhibition)

HU-243, a potent synthetic cannabinoid agonist, exerts its primary pharmacological effects through the activation of cannabinoid receptors CB1 and CB2, which are members of the G-protein coupled receptor (GPCR) superfamily. A hallmark of CB1 and CB2 receptor activation by agonists like HU-243 is the modulation of intracellular second messenger systems, most notably the inhibition of adenylyl cyclase.

Upon binding of HU-243 to the CB1 or CB2 receptor, the receptor undergoes a conformational change that facilitates its coupling to and activation of inhibitory G-proteins, specifically those of the Gαi/o family. This activation triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase. This inhibition leads to a significant reduction in the intracellular synthesis of cyclic adenosine (B11128) monophosphate (cAMP) from ATP.

The decrease in cAMP levels has widespread consequences for cellular function, as cAMP is a critical second messenger that activates protein kinase A (PKA). By suppressing cAMP production, HU-243 effectively attenuates PKA activity, which in turn alters the phosphorylation state and function of numerous downstream proteins, including transcription factors and ion channels. This canonical signaling pathway is a primary mechanism underlying many of the physiological effects mediated by potent cannabinoid agonists. Studies on the closely related and widely referenced agonist HU-210 have demonstrated potent, dose-dependent inhibition of forskolin-stimulated cAMP accumulation, a model used to assess adenylyl cyclase inhibition. Given that HU-243 has a marginally higher binding affinity for the CB1 receptor than HU-210, it is expected to be a highly efficacious inhibitor of adenylyl cyclase. wikipedia.orgbiorxiv.org

Downstream Intracellular Signaling Cascades Triggered by HU-243

The activation of cannabinoid receptors by HU-243 initiates a complex network of downstream intracellular signaling cascades beyond the inhibition of adenylyl cyclase. These pathways are crucial for modulating cellular processes such as gene expression, cell survival, and neuronal excitability.

Mitogen-Activated Protein Kinase (MAPK) Pathway: One of the key signaling pathways activated by CB1 receptor agonists is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). shareok.org Activation of the CB1 receptor by agonists such as HU-210 (a close structural analog of HU-243) has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types, including neurons. researchgate.netelifesciences.org This activation can be mediated through both G-protein dependent and independent (e.g., β-arrestin-mediated) mechanisms. researchgate.net The activated ERK pathway can translocate to the nucleus to phosphorylate transcription factors, thereby regulating the expression of genes involved in synaptic plasticity and cell survival. researchgate.netnih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Binding of HU-243 to cannabinoid receptors also leads to the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. researchgate.net This cascade is initiated by the Gβγ subunits of the activated G-protein. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Activation of Akt can inhibit pro-apoptotic factors and promote the expression of survival genes, representing a key neuroprotective mechanism associated with cannabinoid receptor stimulation. researchgate.netbiorxiv.org

Modulation of Ion Channels: A critical downstream effect of HU-243-mediated CB1 receptor activation is the modulation of ion channel activity, which directly impacts neuronal excitability. The G-protein subunits, once dissociated upon receptor activation, can directly interact with ion channels.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ dimer activates GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. researchgate.netnih.gov This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, resulting in synaptic inhibition. nih.gov

Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also inhibit N- and P/Q-type voltage-gated calcium channels. researchgate.net This action reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon depolarization, which is a critical step for neurotransmitter release.

Together, these signaling cascades illustrate the multifaceted cellular response to HU-243, leading to acute inhibition of neurotransmission and longer-term changes in gene expression and cell survival.

Signaling PathwayPrimary EffectorKey Cellular Outcome
Adenylyl Cyclase InhibitionGαi/oDecreased cAMP, Reduced PKA Activity
MAPK/ERK PathwayG-proteins, β-arrestinRegulation of Gene Expression, Synaptic Plasticity
PI3K/Akt PathwayGβγPromotion of Cell Survival, Neuroprotection
GIRK Channel ActivationGβγNeuronal Hyperpolarization, Synaptic Inhibition
VGCC InhibitionGβγReduced Neurotransmitter Release

Investigation of Functional Selectivity and Biased Agonism for HU-243

The concept of functional selectivity, or biased agonism, has emerged as a critical paradigm in GPCR pharmacology. It posits that a single ligand can stabilize distinct receptor conformations, leading to the preferential activation of a specific subset of downstream signaling pathways over others. nih.gov For example, a biased agonist might potently activate G-protein signaling while only weakly recruiting β-arrestin, or vice versa. windows.net

While specific studies exhaustively characterizing the biased agonism profile of HU-243 are limited, the broader class of synthetic cannabinoids is known to exhibit this behavior. Different cannabinoid ligands can selectively activate different Gα protein subtypes or show bias between G-protein pathways and β-arrestin recruitment. nih.govresearchgate.netnih.gov

Research comparing various cannabinoid agonists has revealed marked differences in their ability to activate distinct intracellular signaling pathways. For instance, studies with the closely related agonist HU-210 showed that it differs from other cannabinoids in its capacity to stimulate Gs-coupled pathways (leading to cAMP accumulation under certain conditions) versus the canonical Gi-coupled inhibition of adenylyl cyclase. biorxiv.org This demonstrates agonist-specific trafficking of cellular responses.

Kinetic Characterization of HU-243-Receptor Interactions

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association and dissociation. These kinetic parameters are crucial determinants of a drug's pharmacological profile, influencing the onset, duration, and nature of its effects.

Dissociation (k_off) Rate Constants

Computational simulations of the unbinding of the closely related HU-210 from the CB1 receptor suggest a complex process where the conserved cyclic group leads the dissociation, overcoming key polar and hydrophobic interactions within the binding pocket. researchgate.netbiorxiv.org

Ligand Residence Time Analysis

Ligand residence time (RT), which is the reciprocal of the dissociation rate constant (RT = 1/k_off), is an increasingly important parameter in pharmacology. It defines the average duration a ligand remains bound to its receptor. A long residence time can lead to a sustained pharmacological effect, even after the concentration of the free drug has declined in the biophase.

Given the evidence that HU-243 possesses structural motifs that confer slow dissociation kinetics, it is predicted to have a long residence time at cannabinoid receptors. elifesciences.org This is strongly supported by kinetic studies of its close analog, HU-210, which exhibits one of the longest residence times among tested cannabinoids. A long residence time for HU-243 would be consistent with its high potency and potentially prolonged duration of action at the cellular level.

Kinetic Parameters of the Structurally Related Agonist HU-210 (Proxy Data)
ReceptorParameterValueReference
CB1k_off (s⁻¹)0.014
Residence Time (s)71
CB2k_off (s⁻¹)<0.0008
Residence Time (min)>20

Structure-Activity Relationship (SAR) Studies Related to HU-243

The potent cannabinoid agonist HU-243, a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), has been a subject of extensive research to understand the structural features that govern its high affinity for both the CB1 and CB2 receptors. Structure-activity relationship (SAR) studies, involving the systematic modification of the HU-243 scaffold, have provided crucial insights into the molecular interactions between this ligand and the cannabinoid receptors. These studies are fundamental in the rational design of novel cannabinoid receptor modulators with desired potency and selectivity.

Influence of Specific Structural Moieties on CB1 and CB2 Affinity

The affinity of HU-243 for the CB1 and CB2 receptors is highly dependent on the presence and nature of several key structural moieties. Research on HU-243 and its analogs has elucidated the importance of the phenolic hydroxyl, the C3-alkyl side chain, and modifications on the alicyclic C-ring.

The phenolic hydroxyl group at the C1 position is a critical pharmacophoric element for high-affinity binding to both CB1 and CB2 receptors. This hydroxyl group is believed to act as a hydrogen bond donor, interacting with a key residue in the binding pocket of the receptors. Etherification or removal of this group, as seen in analogs like L759633 (which lacks the 1-hydroxyl), leads to a significant reduction in binding affinity. nih.gov

The C3-alkyl side chain plays a crucial role in determining the potency and receptor selectivity of classical cannabinoids. In HU-243, this side chain is a 1,1-dimethylheptyl (DMH) group. SAR studies have consistently shown that the length and branching of this alkyl chain significantly impact receptor affinity. nih.govresearchgate.net High-potency analogs like HU-243 typically possess a side chain of seven or eight carbons. nih.gov The gem-dimethyl substitution at the 1'-position of the side chain, as present in HU-243, is also a key feature for enhancing binding affinity. researchgate.net This bulky group is thought to facilitate favorable hydrophobic interactions within a specific sub-pocket of the receptor. nih.gov Replacing the 1',1'-gem-dimethyl group with a bulkier cyclopentyl ring in some cannabinoid analogs has been shown to enhance affinity and selectivity for the CB2 receptor. researchgate.net

Modifications to the alicyclic C-ring also have a profound effect on receptor binding. HU-243 is a hydrogenated derivative of HU-210, lacking a double bond in the C-ring. nih.govwikipedia.org The saturation of this ring, along with the specific stereochemistry of its substituents, contributes to its high affinity. The C9-hydroxymethyl group is another critical feature of HU-243. Analogs with a hydroxymethyl or hydroxyl group at this position, such as HU-243 and CP55940, exhibit high potency. nih.gov This group can act as a hydrogen bond donor, forming a stable interaction with the backbone carbonyl of a residue in the extracellular loop 2 (ECL2) of the CB1 receptor. nih.gov The sp³ hybridization of the C9 carbon in HU-243 appears to contribute to a more stable hydrogen bond compared to analogs with an sp²-hybridized carbon at this position. researchgate.net

Structural MoietyInfluence on CB1/CB2 AffinityKey Findings
C1 Phenolic Hydroxyl Essential for high-affinity binding.Acts as a hydrogen bond donor. Its removal or etherification drastically reduces affinity. nih.gov
C3-Alkyl Side Chain (1,1-Dimethylheptyl) Major determinant of potency.Optimal length is typically 7-8 carbons. The 1',1'-dimethyl substitution enhances hydrophobic interactions and affinity. nih.govresearchgate.net
Alicyclic C-Ring Influences overall conformation and affinity.Saturation of the ring contributes to high affinity.
C9-Hydroxymethyl Group Crucial for high potency.Functions as a hydrogen bond donor, forming stable interactions within the receptor binding pocket. nih.govresearchgate.net

Contributions of Stereochemistry to Pharmacological Activity

The pharmacological activity of HU-243 is highly dependent on its specific stereochemistry. As a single enantiomer, its three-dimensional arrangement dictates its precise fit into the chiral binding pockets of the CB1 and CB2 receptors. wikipedia.org The stereochemical configuration of the chiral centers in the alicyclic C-ring is particularly critical for high-affinity binding and agonist activity.

HU-243 is the (-)-(6aR,8S,9S,10aR) enantiomer. wikipedia.org Studies on related cannabinoids have demonstrated that enantiomers with different stereochemical configurations can have dramatically different pharmacological properties. For instance, the enantiomer of the potent synthetic cannabinoid HU-210, known as HU-211, exhibits significantly lower affinity for cannabinoid receptors and has a different pharmacological profile, acting as an NMDA receptor antagonist. This highlights the stereospecificity of the cannabinoid receptors.

In the context of C-ring substituents, the orientation of the hydroxyl or hydroxymethyl group at C9 is critical. Analogs where this substituent is in an axial position show a distinct reduction in binding affinity for both CB1 and CB2 receptors compared to those with an equatorial orientation. nih.gov This suggests that the precise spatial positioning of this hydrogen-bonding group is necessary for optimal interaction with the receptor.

Furthermore, research on enantiomeric pairs of other cannabinoid derivatives, such as those of cannabidiol (B1668261) (CBD), has shown that compounds in the unnatural (+) series can exhibit significant binding to the CB1 receptor, while their natural (-) counterparts are essentially inactive at this receptor. researchgate.netlumirlab.comhuji.ac.il This underscores the profound impact of stereochemistry on receptor recognition and activation. The strict stereochemical requirements for high-potency cannabinoid agonists like HU-243 are a testament to the highly specific nature of the ligand-receptor interaction.

Chiral CenterStereochemical Configuration in HU-243Importance for Pharmacological Activity
6a RContributes to the overall rigid tricyclic core structure necessary for receptor binding.
8 SInfluences the conformation of the C-ring and the positioning of the C9 substituent.
9 SDetermines the spatial orientation of the critical hydroxymethyl group.
10a RAlong with 6aR, defines the trans-fusion of the B and C rings, which is a hallmark of potent classical cannabinoids.

Design and Synthesis of HU-243 Analogues for SAR Elucidation

The elucidation of the structure-activity relationships of HU-243 has been made possible through the rational design and synthesis of a variety of analogs. The general synthetic strategies for creating these analogs often involve modifying key parts of the molecule, such as the C3-alkyl side chain, the phenolic hydroxyl group, and the substituents on the C-ring.

The synthesis of HU-243 analogs typically starts with a resorcinol (B1680541) derivative that contains the desired C3-alkyl side chain. This resorcinol is then condensed with a suitable terpene derivative, such as p-mentha-2,8-dien-1-ol, in an acid-catalyzed reaction to form the tricyclic core of the cannabinoid. Subsequent chemical transformations can be used to introduce or modify functional groups on the C-ring. For example, hydrogenation of a Δ⁸-THC analog can yield the saturated C-ring characteristic of HU-243.

To investigate the role of the C3-alkyl side chain, a series of resorcinols with varying chain lengths and branching patterns can be synthesized and used as starting materials. nih.gov This allows for the exploration of how modifications to this hydrophobic tail affect receptor affinity and selectivity. For instance, replacing the linear side chain of Δ⁸-THC with aryl and 1',1'-cycloalkyl substituents has been shown to produce analogs with enhanced binding affinities for both CB1 and CB2 receptors. nih.gov

The synthesis of analogs with modifications to the C-ring often involves more complex multi-step procedures. For example, to study the importance of the C9-hydroxymethyl group, synthetic routes can be designed to introduce different substituents at this position or to alter its stereochemical orientation. nih.gov The synthesis of enantiomerically pure cannabinoids is often achieved through stereoselective synthetic methods or by using chiral starting materials. nih.govresearchgate.net These synthetic efforts are crucial for generating the specific molecular tools needed to probe the intricate details of cannabinoid receptor-ligand interactions and to build a comprehensive SAR model for HU-243 and related compounds.

In Vitro Research Methodologies and Applications of Hu 243

Radioligand Binding Assays Utilizing [3H]HU-243

Radioligand binding assays are fundamental in vitro techniques used to study receptor-ligand interactions. [3H]HU-243 is a widely employed tritiated cannabinoid receptor ligand in these assays due to its high affinity for both CB1 and CB2 receptors. researchgate.netnews-medical.net These assays typically involve incubating cell membranes or tissue homogenates containing cannabinoid receptors with a fixed concentration of [3H]HU-243. The amount of radioligand that binds specifically to the receptors is then measured after separating bound from free ligand, often through filtration or centrifugation. pnas.orgpnas.orgusp.brgoogle.com Non-specific binding is determined in the presence of an excess concentration of an unlabeled, high-affinity cannabinoid ligand, such as unlabeled HU-210. pnas.orgcore.ac.uk

Characterization of Novel Cannabinoid Receptors and Ligands

[3H]HU-243 has played a significant role in the discovery and characterization of novel cannabinoid ligands, including endogenous compounds. Notably, the identification of anandamide (B1667382), the first endocannabinoid, involved using a sensitive assay based on the displacement of [3H]HU-243 binding to cannabinoid receptors in brain extracts. usp.bricrs.comlumirlab.com Fractions from porcine brain extracts were assayed for their ability to displace [3H]HU-243 binding, leading to the isolation and identification of anandamide. usp.brlumirlab.com

Furthermore, [3H]HU-243 binding assays are routinely used to characterize the binding properties and affinities of novel unlabeled ligands by assessing their ability to compete with and displace the radiolabeled HU-243 from the receptor binding site. researchgate.net These competitive binding experiments allow for the determination of inhibition constants (Ki values), which reflect the affinity of the unlabeled ligand for the receptor. Studies have utilized [3H]HU-243 binding to characterize the binding of various cannabinoid ligands to wild-type and mutant cannabinoid receptors, providing insights into receptor-ligand interactions and the impact of specific amino acid residues on binding. core.ac.ukpitt.edunih.gov For instance, mutations at tryptophan residues (W158 and W172) in the CB2 receptor have been shown to affect the binding activity of [3H]HU-243. pitt.edunih.gov

Quantification of Receptor Density in Tissue Homogenates and Cell Lines

Radioligand binding assays using [3H]HU-243 are also employed to quantify the density of cannabinoid receptors (Bmax) in various biological preparations, including tissue homogenates and membranes from cultured cells. researchgate.netcore.ac.uknih.gov These preparations can include tissues naturally rich in cannabinoid receptors, such as rat brain (primarily CB1) or spleen (primarily CB2), or cultured cell lines, including those heterologously expressing recombinant CB1 or CB2 receptors. researchgate.netnih.gov By performing saturation binding experiments with increasing concentrations of [3H]HU-243, researchers can determine the maximum number of binding sites (Bmax), which corresponds to the receptor density in the preparation.

For example, studies on wild-type CB2 receptors expressed in HEK293 cells have utilized [3H]HU-243 saturation binding to determine a dissociation constant (Kd) and Bmax value. core.ac.uk Competition binding assays, where unlabeled ligands compete with [3H]HU-243 for binding, also provide information about the binding characteristics of different compounds to these receptors in various cellular contexts. pnas.orgpnas.orgcore.ac.uknih.govguidetopharmacology.orgresearchgate.net

Table 1 shows representative binding data using [3H]HU-243.

ReceptorLigandAssay TypePreparationKd/Ki (nM)Bmax (fmol/mg protein)Reference
CB1[3H]HU-243Saturation BindingRat brain synaptosomal membranes0.045 (Kd)Not specified news-medical.net
CB2[3H]HU-243Saturation BindingHEK293 cells expressing wild-type CB20.47 ± 0.06 (Kd)2846.9 ± 837.9 core.ac.uk
CB2[3H]HU-243Saturation BindingCOS-7 cells transfected with CB2 gene0.045 ± 0.007 (Ki)Not specified pnas.org
CB2HU-210Competition vs [3H]HU-243HEK293 cells expressing wild-type CB20.47 ± 0.06 (Ki)N/A core.ac.uk
CB2WIN55212-2Competition vs [3H]HU-243HEK293 cells expressing wild-type CB20.39 ± 0.11 (Ki)N/A core.ac.uk
CB2AnandamideCompetition vs [3H]HU-243HEK293 cells expressing wild-type CB2234.1 ± 31.9 (Ki)N/A core.ac.uk

Functional Cell-Based Assays with HU 243

Functional cell-based assays are crucial for evaluating the biological activity of ligands like this compound by measuring the downstream effects of receptor activation in a cellular context. As a potent agonist at CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), this compound triggers intracellular signaling cascades. wikipedia.orgtelematique.co.uknih.govmdpi.com These assays provide insights into the efficacy and potency of this compound in stimulating receptor-mediated responses.

G-Protein Activation Assays (e.g., [35S]GTPγS Binding)

Cannabinoid receptors primarily couple to inhibitory G proteins (Gi/o). nih.govmdpi.com Upon agonist binding, these G proteins are activated, leading to the exchange of GDP for GTP on the Gα subunit. biorxiv.org The [35S]GTPγS binding assay is a widely used method to directly measure this G protein activation. nih.govbiorxiv.orgfrontiersin.orgacs.orgacs.orgnottingham.ac.uk In this assay, membranes prepared from cells expressing cannabinoid receptors are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-induced receptor activation stimulates the binding of [35S]GTPγS to the activated Gα subunits. biorxiv.orgacs.orgacs.org

The [35S]GTPγS binding assay serves as a functional measure of the interaction between the receptor and the G protein. frontiersin.org It has been used to assess the functional potency (e.g., EC50 values) and efficacy (e.g., Emax values) of cannabinoid ligands in stimulating G protein activation. nih.govnih.govfrontiersin.org While the provided search results confirm the use of this assay for studying cannabinoid receptor activation by various ligands, including CP 55,940, WIN 55,212-2, and endocannabinoids, direct data specifically detailing this compound's activity in a [35S]GTPγS binding assay was not prominently featured in the immediate results. However, given its established agonist activity and the common use of this assay for cannabinoid receptors, it is a relevant methodology for characterizing this compound's functional profile.

Calcium Mobilization Studies in Cellular Systems

Calcium mobilization studies are functional assays that measure changes in intracellular calcium ion concentrations ([Ca2+]i) upon receptor activation. While CB1 and CB2 receptors primarily couple to Gi/o proteins, they can also influence calcium signaling through various mechanisms, including coupling to Gq proteins in certain cellular contexts or via interactions with other signaling pathways. nih.govmdpi.comnih.govd-nb.infoacs.org

Studies have shown that activation of the CB2 receptor can induce calcium mobilization via the PLC-IP3 signaling pathway in specific cell types. nih.govd-nb.info For example, the cannabinoid agonist CP 55,940 has been shown to increase intracellular Ca2+ levels in HEK-293 cells co-expressing the CB2 receptor with chimeric G proteins and in HL-60 cells. nih.govd-nb.info Another agonist, WIN55,212-2, has also been shown to trigger Gq protein-mediated Ca2+ responses in CB2-expressing cells. acs.org While the provided search results discuss calcium mobilization as a functional readout for cannabinoid receptor activation by other ligands, specific data on calcium mobilization studies directly utilizing this compound were not found within the provided snippets. However, given that calcium mobilization can be a downstream effect of cannabinoid receptor signaling, particularly CB2, this methodology is relevant for comprehensively characterizing the functional profile of cannabinoid agonists like this compound in appropriate cellular systems.

Application of this compound in Specific Cellular Research Models

The application of this compound in specific in vitro cellular research models allows for targeted investigation of its effects on cannabinoid receptors in contexts relevant to the central nervous system, peripheral immune system, and receptor-specific signaling pathways.

Studies in Neuronal Cell Cultures for Central Nervous System Research

While direct studies specifically detailing the application of this compound in primary neuronal cell cultures were not extensively found in the search results, research utilizing membrane preparations from brain tissue, which is rich in neurons, has been crucial for understanding this compound's interaction with the central cannabinoid receptor, CB1. The CB1 receptor is predominantly expressed in the central nervous system (CNS), including high abundance in brain neurons in areas such as the basal ganglia, cerebellum, hippocampus, and cerebral cortex. idrblab.net Studies employing synaptosomal membrane preparations from rat brain have been used to assay the binding of tritiated ([³H]) this compound, serving as a probe for cannabinoid receptors. uniprot.orgbindingdb.org Competitive binding assays, where unlabeled cannabinoids compete with [³H]this compound for binding sites on these membranes, allow for the determination of binding affinities (Ki values). uniprot.orgbindingdb.org These methodologies provide a simplified system to investigate the direct interaction of this compound with CB1 receptors in a neuronal-tissue derived environment, offering insights relevant to potential effects in the CNS.

Investigations in Immune Cell Lines for Peripheral Cannabinoid Receptor Function

The CB2 receptor is primarily located in peripheral tissues, with a significant presence in cells of the immune system, including macrophages, monocytes, and B cells. idrblab.netbiorxiv.orgwikipedia.org While specific studies detailing the application of this compound in established immune cell lines were not a primary focus of the search results, research using membrane preparations from spleen, an organ rich in immune cells, has been employed to study CB2 receptor binding. hmdb.ca Furthermore, studies utilizing engineered cell systems, such as Chinese hamster ovary (CHO) cells transfected with the human CB2 receptor cDNA, provide a controlled environment to investigate the function of peripheral cannabinoid receptors and their interaction with ligands like this compound. uniprot.org These approaches allow for the characterization of this compound's binding affinity and functional effects, such as the inhibition of adenylyl cyclase activity, mediated specifically through the CB2 receptor, which is highly relevant to understanding its potential impact on immune cell function. uniprot.org

Use in Engineered Cell Systems for Receptor Expression and Characterization

Engineered cell systems, particularly those involving transfection with cannabinoid receptor cDNA, have been extensively used to characterize the binding and functional properties of this compound at both CB1 and CB2 receptors. Cell lines such as African green monkey kidney (COS-7) and Chinese hamster ovary (CHO) cells have been transfected to express either rat or human CB1 and CB2 receptors. uniprot.orgbiorxiv.org

Binding assays in these transfected cells, often utilizing [³H]this compound as a radioligand, have demonstrated that this compound is a potent ligand for both receptor subtypes. uniprot.orgbiorxiv.org Studies have reported high binding affinities for this compound at both CB1 and CB2 receptors, with some research indicating slightly higher affinity for CB2. uniprot.org For instance, reported dissociation constants (Kd) for this compound binding were 4526 pM for CB1 and 61 pM for CB2 in transfected cells. uniprot.org Inhibition constants (Ki) determined through competition binding assays with [³H]this compound have also been reported for various cannabinoids, providing a comparative measure of their binding affinity relative to this compound. uniprot.orgbiorxiv.org

Beyond binding, engineered cell systems allow for the investigation of the functional consequences of this compound binding. Both CB1 and CB2 receptors are G protein-coupled receptors that typically couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP levels. idrblab.netbiorxiv.org Studies in transfected cells expressing CB1 or CB2 have shown that this compound potently inhibits adenylyl cyclase activity mediated by both receptors, indicating its role as a potent agonist. uniprot.org The half-maximal effective concentrations (EC50) or inhibition constants (Ki) for adenylyl cyclase inhibition provide a measure of the compound's functional potency. uniprot.org

The use of these engineered systems has been critical in establishing the high potency of this compound as a cannabinoid receptor agonist and in differentiating its activity at CB1 and CB2 receptors in isolation.

Binding Affinity Data for this compound in Engineered Cell Systems

The following table summarizes representative binding affinity data for this compound at human CB1 and CB2 receptors in engineered cell systems, as reported in the literature:

ReceptorCell SystemLigandAssay TypeAffinity Value (pM)Reference
CB1Transfected COS-7 cells (rat CB1 cDNA)[³H]HU-243 (Displacement)Competition BindingKi = 45 ± 7
CB1Transfected COS-7 cells (rat CB1 cDNA)[³H]HU-243 (Saturation)Saturation BindingKd = 4526 uniprot.org
CB2Transfected COS-7 cells (human CB2 cDNA)[³H]HU-243 (Saturation)Saturation BindingKd = 61 uniprot.org
CB2Transfected CHO cells (human CB2 cDNA)[³H]HU-243 (Displacement)Competition BindingKi = 47 ± 7

Note: Affinity values can vary depending on the specific cell line, receptor construct, and assay conditions used.

Preclinical in Vivo Research Models and Experimental Paradigms with Hu 243

Utilization of HU 243 in Animal Models for Systemic Pharmacological Characterization

Animal models, particularly rodents, are widely used to characterize the systemic pharmacological effects of cannabinoid ligands like this compound. nih.govdovepress.com By observing the responses of the whole organism to this compound administration, researchers can gain insights into its effects on various physiological systems mediated by cannabinoid receptors.

Functional Assays for Cannabinoid Receptor Modulation (e.g., Mouse Vas Deferens Inhibition)

Functional assays are vital for assessing the efficacy and potency of compounds at cannabinoid receptors in vitro and ex vivo. The mouse vas deferens inhibition assay is a classical example used to determine the functional activity of cannabinoids. This assay measures the ability of a compound to inhibit electrically evoked contractions of the mouse vas deferens, a response known to be mediated by cannabinoid receptors. nih.govannualreviews.org While primarily an ex vivo assay, findings from such studies inform the understanding of how compounds like this compound modulate receptor activity in a tissue context, which is relevant to predicting in vivo effects. Anandamide (B1667382), an endogenous cannabinoid, has been shown to inhibit the electrically evoked twitch response in the mouse vas deferens, a characteristic effect of psychotropic cannabinoids, and this property was used in its characterization, sometimes involving the displacement of radiolabeled cannabinoid probes like [³H]HU-243 in related binding studies. nih.govqueensu.ca

Behavioral Phenotyping in Rodent Models Related to Cannabinoid System Activity

Behavioral studies in rodents are essential for evaluating the effects of cannabinoid compounds on central nervous system function. These studies can reveal how this compound influences behaviors mediated by the endocannabinoid system, such as locomotion, pain perception, and cognitive function. For instance, studies with other cannabinoids have investigated their impact on memory and time estimation in rats, demonstrating the involvement of the cannabinoid system in these processes. queensu.canih.gov While specific detailed behavioral data for this compound in these contexts were not extensively found in the search results, the general paradigm of using behavioral assays in rodents to understand cannabinoid activity is well-established and applicable to compounds like this compound. upf.edu

Investigation of Receptor-Mediated Physiological Processes in Organ Systems

Beyond the central nervous system, cannabinoid receptors are present in various peripheral tissues and organ systems, where they modulate a range of physiological processes. nih.govmdpi.comacs.org In vivo studies with this compound can help elucidate the role of cannabinoid receptors in these systems. For example, cannabinoid receptors are involved in regulating metabolic functions, cardiovascular responses, and immune system activity. mdpi.comacs.orgpnas.orgnih.gov Research using selective agonists or antagonists, or in knockout models, helps to delineate the specific contributions of CB₁ and CB₂ receptors in these processes. While direct in vivo physiological studies specifically detailing this compound's effects on various organ systems were not prominently featured in the search results, the compound's known activity at both CB₁ and CB₂ receptors suggests its potential utility in such investigations. wikipedia.orgtelematique.co.uk Studies with other cannabinoids like HU-308, a CB₂-specific agonist, have demonstrated effects on blood pressure and inflammation in rats, highlighting the potential for cannabinoid ligands to influence peripheral physiology. pnas.org

Contribution of this compound to Understanding Endocannabinoid System Physiology in Vivo

This compound has played a role in advancing the understanding of the endocannabinoid system's physiology in vivo, particularly in how it signals and how its receptors are regulated. news-medical.netupf.edunih.gov

Elucidation of Endocannabinoid Signaling Pathways

The endocannabinoid system involves complex signaling pathways, primarily mediated through G protein-coupled receptors (GPCRs), like CB₁ and CB₂. upf.edumdpi.comnih.gov Agonist binding to these receptors triggers intracellular cascades, often leading to the inhibition of adenylyl cyclase and modulation of various kinase pathways. upf.edumdpi.com Radiolabeled this compound ([³H]HU-243) has been used as a probe in binding assays to study cannabinoid receptor distribution and affinity in brain membranes, contributing to the understanding of where these receptors are located and how different ligands interact with them. news-medical.netlipidmaps.orgmdpi.compnas.org These studies, while sometimes performed ex vivo using tissue from in vivo models, provide crucial information about the components and interactions within the endocannabinoid signaling network.

Role in Receptor Desensitization and Internalization Studies

Agonist-induced desensitization and internalization are key regulatory mechanisms for GPCRs, including cannabinoid receptors. nih.govahajournals.orgresearchgate.netjneurosci.org These processes involve the phosphorylation of the receptor and the recruitment of proteins like beta-arrestins, which can lead to the receptor being removed from the cell surface. nih.govahajournals.orgjneurosci.orgresearchgate.net Understanding these mechanisms in vivo is important for comprehending the duration and intensity of cannabinoid effects and the potential development of tolerance. While the search results did not provide specific data on this compound's direct role in in vivo receptor desensitization and internalization studies, the compound's use as a high-affinity ligand in binding assays (as mentioned in 5.2.1) is foundational to such investigations. news-medical.netpnas.org Studies on other GPCRs, including opioid and odorant receptors, demonstrate the general principles and techniques used to study desensitization and internalization in vivo, which can be applied to the study of cannabinoid receptors. jneurosci.orgresearchgate.net The differential internalization properties of various agonists can significantly impact the behavioral outcomes observed in vivo. researchgate.net

Advanced Synthetic Methodologies for Cannabinoid Ligands Including Hu 243

Strategies for Stereoselective Synthesis of Cannabinoid Ligands

Stereoselective synthesis is crucial in cannabinoid chemistry because the biological activity of cannabinoid ligands is often highly dependent on their stereochemistry. future4200.comusp.br The discovery of high-affinity, stereoselective cannabinoid receptors underscored the importance of synthesizing specific enantiomers. future4200.com For many cannabinoids, including those structurally related to HU-243, specific stereoisomers exhibit significantly different binding affinities and pharmacological profiles at CB1 and CB2 receptors. usp.brmdpi.com

Strategies for achieving stereoselectivity in cannabinoid synthesis can involve various approaches. These may include utilizing chiral starting materials or reagents, employing asymmetric catalysis, or implementing stereoselective reactions such as asymmetric hydrogenation or epoxidation. mdpi.com The synthesis of classical tricyclic cannabinoids, which share a core structure with HU-243, often involves constructing the benzopyran ring system with control over the stereocenters at positions 6a, 10a, and for some analogs, the position corresponding to C-9 or C-11. hawaii.eduresearchgate.net For instance, the total synthesis of functionalized tricyclic classical cannabinoids derived from enantioenriched precursors has been described, relying on simple functional group manipulations and divergent nucleophilic displacement of organoiodide intermediates. hawaii.edu

The introduction of nonclassical bicyclic cannabinoids and hybrid structures has further expanded the need for controlled stereochemistry. researchgate.net Asymmetric synthesis approaches, such as intramolecular oxymercuration-demercuration using commercially available chiral monoterpenes, have been employed to construct the aliphatic fragment with the desired stereochemistry. researchgate.net While effective for establishing certain stereocenters, modifications to other parts of the molecule may require additional steps. researchgate.net The stereochemistry at specific positions, such as the α-position in endocannabinoid derivatives, can play a significant role in G-protein activation and metabolic stability, highlighting the importance of stereoselective control in synthesis. uef.fi

Development of Novel Chemical Scaffolds Based on HU 243 Core Structure

The core structure of HU-243, a tricyclic cannabinoid, has served as a basis for the design and synthesis of novel cannabinoid ligands. researchgate.net The goal of developing new scaffolds is often to identify compounds with improved receptor selectivity, potency, metabolic stability, or altered pharmacological profiles. uef.firesearchgate.netunife.it

Researchers have explored modifications to the classical cannabinoid scaffold, including variations in the alkyl side chain, alterations to the aromatic and pyran rings, and the introduction of new functional groups. mdpi.comresearchgate.net The structure-activity relationships (SAR) established for cannabinoids, including the importance of the alkyl chain length and the presence of phenolic groups, guide the design of these novel compounds. future4200.commdpi.comresearchgate.net

Novel scaffolds can be developed by merging structural elements of different cannabinoid classes or incorporating elements from other compound classes. researchgate.net For example, hybrid cannabinoids combining features of classical and nonclassical structures have been synthesized. researchgate.net Additionally, entirely new scaffolds, such as 1,2,3-triazole derivatives, have been introduced to mimic the structural features of non-classical cannabinoids and evaluated for their affinity to cannabinoid receptors. researchgate.neteurekaselect.com These studies involve the design, synthesis, and evaluation of compounds to understand how structural changes impact receptor binding and activity. researchgate.netresearchgate.net

Radiosynthesis Techniques for Labeled Cannabinoid Probes (e.g., [3H]HU-243)

Radiosynthesis is essential for creating labeled cannabinoid probes, such as [³H]HU-243, which are indispensable tools in cannabinoid research. future4200.comhawaii.educenmed.comwindows.netlumirlab.comnih.govucl.ac.be These radiolabeled ligands are widely used in receptor binding assays to determine the affinity and potency of novel cannabinoid compounds, to characterize cannabinoid receptors, and in autoradiography studies to visualize receptor distribution in tissues. future4200.comhawaii.eduwindows.netlumirlab.comnih.gov

The preparation of tritiated cannabinoids like [³H]HU-243 involves incorporating tritium (B154650) ([³H]) atoms into the molecule through specific synthetic routes. cenmed.comizotop.hu Tritium is a common radioisotope used in pharmaceutical research due to its detectability and the minimal structural changes it introduces compared to protium. izotop.hu Radiosynthesis techniques require specialized knowledge and facilities to handle radioactive materials safely and efficiently. izotop.hu

The synthesis of [³H]HU-243 typically involves a precursor molecule that undergoes a tritiation reaction at specific positions. future4200.comcenmed.com The location of the tritium label is crucial and is determined by the synthetic strategy employed. For [³H]HU-243, the tritium atoms are incorporated at the 8 and 9 positions of the hexahydrobenzo[c]chromene core. wikipedia.org The resulting radiolabeled compound must be purified to high radiochemical purity to ensure accurate results in binding assays. izotop.hu Ligand binding assays using probes like [³H]HU-243 allow researchers to measure the displacement of the radioligand by unlabeled compounds, providing data on their binding affinity (Ki values) to the cannabinoid receptors. hawaii.edulumirlab.comnih.gov

Current Research Frontiers and Future Directions for Hu 243 Studies

Investigation of Allosteric Modulation at Cannabinoid Receptors using HU 243

Allosteric modulation, where a ligand binds to a site distinct from the orthosteric binding site, offers a nuanced way to modulate receptor activity. Research into allosteric modulation at cannabinoid receptors, particularly CB₁, is an active area, driven by the potential to develop therapeutics with fewer side effects compared to orthosteric ligands. nih.gov While this compound is primarily known as an orthosteric agonist, its high-affinity binding has made it a useful tool in studies investigating allosteric interactions. For instance, competitive inhibition assays using [³H]this compound binding have been employed to characterize the binding of other compounds, including potential allosteric modulators, to cannabinoid receptors, such as the CB₂-specific agonist HU-308. researchgate.netpnas.orgresearchgate.net

The study of allosteric modulation at CB₁ receptors is revealing that different cannabinoid agonists can display distinct signaling profiles, a phenomenon known as biased agonism. psu.edu While this compound itself is a potent agonist, research using high-affinity ligands like HU 210 (structurally similar to this compound) and CP55940 has shown biased signaling towards certain pathways, such as the inhibition of cAMP. psu.edu Future research may utilize this compound, or its derivatives, in conjunction with known allosteric modulators to further dissect the complex signaling pathways mediated by cannabinoid receptors and to identify novel allosteric sites or ligands.

Exploration of this compound Interactions with Non-Cannabinoid Targets in Research

Studies on other cannabinoids, including endocannabinoids like anandamide (B1667382) and synthetic compounds, have identified interactions with transient receptor potential (TRP) channels and voltage-gated ion channels, such as Na⁺ and Ca²⁺ channels. nih.govacs.org For example, certain cannabinoids can modulate Cav2.2 and Cav3.2 channels, influencing analgesia. patsnap.com While direct, detailed studies specifically on this compound's interactions with a wide range of non-cannabinoid targets are less extensively documented in the provided search results compared to its cannabinoid receptor binding, the broader context of cannabinoid research suggests this is a potential area for future exploration. The high potency of this compound at CB₁ and CB₂ receptors makes it a valuable tool for differentiating on-target cannabinoid receptor-mediated effects from those mediated by other targets when used in conjunction with selective antagonists or in knockout models.

Development of Advanced Computational Models for this compound-Receptor Dynamics

Computational approaches, including homology modeling and molecular dynamics simulations, are crucial for understanding the complex interactions between ligands like this compound and their receptor targets at an atomic level. acs.orgresearchgate.netacs.orguq.edu.au Given the challenges in obtaining high-resolution crystal structures for G protein-coupled receptors (GPCRs) like the CB₁ and CB₂ receptors, computational modeling provides valuable insights into receptor structure, ligand binding poses, and dynamic conformational changes. acs.orgresearchgate.netacs.org

Researchers have developed 3D models of cannabinoid receptors based on known crystal structures of other GPCRs. acs.orgresearchgate.netacs.org These models are used to dock ligands and simulate their interactions with the receptor binding site. Studies using computational modeling have investigated the putative binding pockets for agonists like this compound, identifying key residues that may be involved in ligand interaction and signal transduction. acs.orgresearchgate.net For instance, Ser7.39 has been suggested as a site of interaction for some agonists, including potentially this compound, and mutations at this site have been shown to affect binding affinity. acs.orgresearchgate.net

Advanced computational models, including molecular dynamics simulations, can provide insights into the dynamic behavior of the receptor-ligand complex, helping to understand the mechanisms underlying ligand binding, receptor activation, and biased signaling. uq.edu.aukfki.hu As more structural data on cannabinoid receptors and related GPCRs become available, computational models incorporating ligands like this compound will become increasingly refined, contributing to structure-based drug design efforts and a deeper understanding of receptor-ligand dynamics.

Potential Research Applications of this compound in Understanding Pathophysiological Mechanisms Modulated by the Endocannabinoid System

The endocannabinoid system plays a critical regulatory role in a wide array of physiological and pathophysiological processes, including pain, inflammation, neurodegeneration, and metabolic disorders. acs.orgnih.govedusoft.romdpi.comoup.com As a potent and well-characterized cannabinoid receptor agonist, this compound serves as a valuable pharmacological tool for investigating the involvement of CB₁ and CB₂ receptors in these mechanisms.

Research utilizing potent cannabinoid agonists helps to elucidate the functional consequences of activating cannabinoid receptors in various disease models. For example, studies on the role of the endocannabinoid system in pain and inflammation often employ cannabinoid agonists to explore the therapeutic potential of targeting CB₁ and CB₂ receptors. researchgate.netedusoft.romdpi.com The CB₂ receptor, primarily located in peripheral tissues and immune cells, is of particular interest for its potential role in modulating inflammation and pain without the psychoactive effects associated with CB₁ activation. researchgate.netpnas.orgresearchgate.net Potent agonists like this compound can be used in in vitro and in vivo studies to probe CB₁ and CB₂ receptor-mediated effects in the context of various diseases.

Furthermore, the endocannabinoid system is implicated in neurodegenerative conditions, and modulating cannabinoid receptors may offer neuroprotective strategies. nih.gov Studies investigating the role of the endocannabinoid system in conditions like Alzheimer's disease or other neurological disorders could potentially utilize compounds like this compound to explore the effects of cannabinoid receptor activation on neuronal function, inflammation, and pathology. nih.gov The use of radiolabeled [³H]this compound in binding assays also remains fundamental for quantifying cannabinoid receptor expression and changes in receptor levels in different physiological and pathological states. windows.netnews-medical.netlumirlab.com

The precise role of the endocannabinoid system in complex conditions like obesity and metabolic disorders is also under investigation. oup.com While CB₁ receptor activation has been linked to increased appetite, research into the nuanced roles of CB₁ and CB₂ receptors in metabolic tissues could benefit from the use of selective and potent agonists like this compound to dissect receptor-specific effects.

Q & A

Q. What are the initial steps to design an experimental protocol for synthesizing HU 243?

Q. How to conduct a comprehensive literature review for this compound research?

  • Use Boolean operators (e.g., "this compound AND pharmacokinetics," "this compound NOT industrial") to refine searches and prioritize peer-reviewed articles. Cross-reference citations in foundational papers to trace methodological evolution. Maintain a structured database of findings, categorizing studies by synthesis routes, biological targets, and conflicting results . For interdisciplinary insights, explore related terms like "this compound structural analogs" or "this compound receptor binding" .

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

  • Apply randomized, blinded analysis to minimize bias in pharmacological assays. Use ANOVA for dose-response comparisons and regression models to correlate structural modifications with activity. Validate findings with replication studies and report confidence intervals to address variability . For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) and transparently discuss limitations in statistical power .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when characterizing this compound?

  • Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter spectral profiles. Cross-validate with multiple techniques (e.g., X-ray crystallography for structural confirmation, mass spectrometry for purity). If discrepancies persist, conduct computational simulations (e.g., DFT for NMR chemical shifts) to reconcile empirical and theoretical data . Document all anomalies in supplementary materials to guide future studies .

Q. What methodologies optimize the yield of this compound synthesis while minimizing side products?

  • Employ Design of Experiments (DoE) to test variables like catalyst concentration, reaction time, and temperature. Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via in-situ FTIR or HPLC and adjust stoichiometry dynamically. Compare results with kinetic modeling to predict side-reaction thresholds . Publish full experimental datasets to facilitate meta-analyses .

Q. How to validate this compound’s mechanism of action when in vitro and in vivo results conflict?

  • Perform orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) to confirm biological pathways. Investigate pharmacokinetic factors (e.g., bioavailability, metabolite interference) using LC-MS/MS. Use systematic review frameworks to assess whether contradictions arise from model limitations (e.g., species-specific receptor expression) .

Data Presentation and Reproducibility

Q. What standards ensure transparency in reporting this compound research?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Tables : Include Roman-numeral labels, footnotes for experimental conditions, and raw data in supplementary files .
  • Figures : Provide high-resolution spectra/chromatograms with annotated peaks and error bars for biological replicates .
  • Code : Share scripts for computational analyses (e.g., molecular docking) on platforms like GitHub .

Tables

Q. Table 1: Common Challenges in this compound Characterization

TechniqueTypical UseCommon PitfallsMitigation Strategies
NMR SpectroscopyStructural elucidationSolvent artifacts, signal overlapUse deuterated solvents; 2D NMR
HPLC-MSPurity assessmentColumn degradation, ion suppressionRegular column calibration; ESI+/-
X-ray DiffractionCrystal structure determinationPoor crystal qualityOptimize crystallization conditions

Q. Table 2: Steps for Critical Data Analysis

StepActionReference
1. Bias CheckAssess randomization/blinding
2. Outlier RemovalApply Grubbs’ test (α=0.05)
3. Model ValidationUse k-fold cross-validation

Key Recommendations

  • Collaboration : Share preliminary data with computational chemists to refine synthetic routes .
  • Ethics : Disclose all funding sources and conflicts of interest in submissions .
  • Dissemination : Use preprint servers (e.g., ChemRxiv) for rapid feedback before peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.